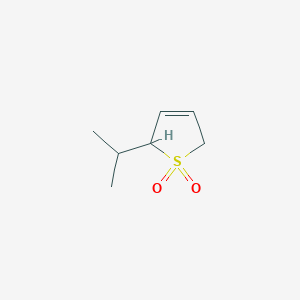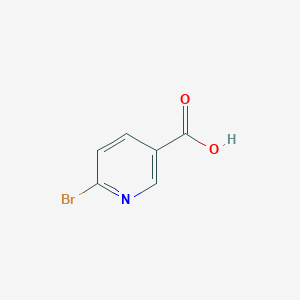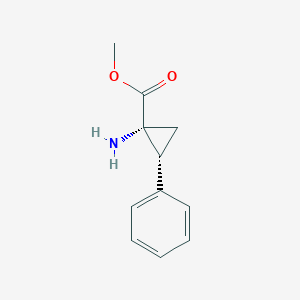
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases. This compound has been shown to exhibit potent anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Additionally, this compound has been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent activity against various diseases at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several potential future directions for the research on Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI). One of the most promising directions is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research. Finally, more research is needed to optimize the synthesis method of this compound to make it more accessible for widespread use in research.
Conclusion
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has provided a comprehensive overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. Further research is needed to fully understand the potential of this compound and to optimize its synthesis method for widespread use in research.
Synthesemethoden
The synthesis of Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) can be achieved through several methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with phenylalanine methyl ester hydrochloride in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired compound, which can be further purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI))-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the development of new drugs. It has been shown to exhibit promising activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
110769-84-1 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)-(9CI) |
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
methyl (1R,2R)-1-amino-2-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-14-10(13)11(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7,12H2,1H3/t9-,11-/m1/s1 |
InChI-Schlüssel |
SSNHIYGBNLNDBQ-MWLCHTKSSA-N |
Isomerische SMILES |
COC(=O)[C@]1(C[C@@H]1C2=CC=CC=C2)N |
SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Kanonische SMILES |
COC(=O)C1(CC1C2=CC=CC=C2)N |
Synonyme |
Cyclopropanecarboxylic acid, 1-amino-2-phenyl-, methyl ester, (1R-cis)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



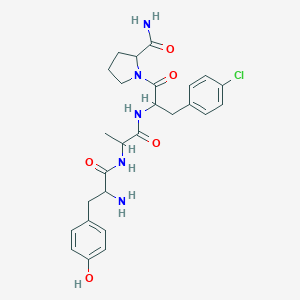
![1-[4-(3-Acetoxyphenyl)-1-methyl-4-piperidinyl]-1-propanone](/img/structure/B27398.png)
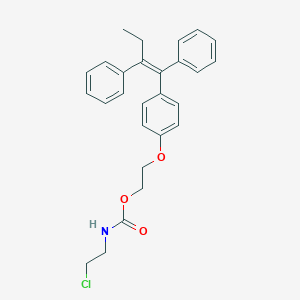
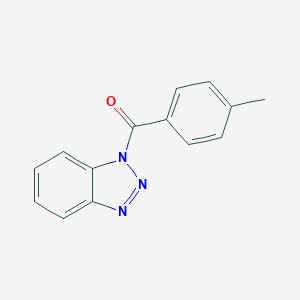
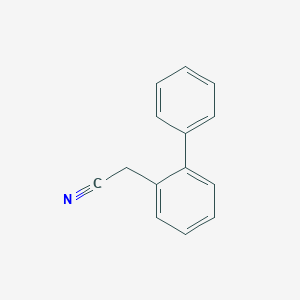
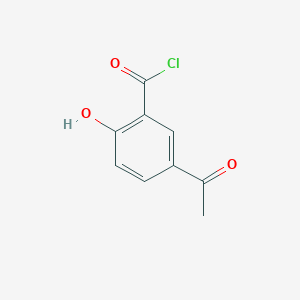
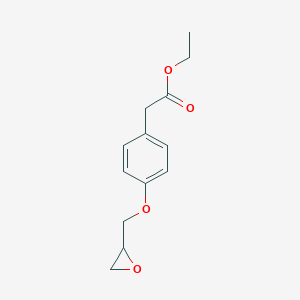
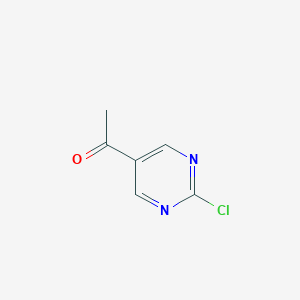
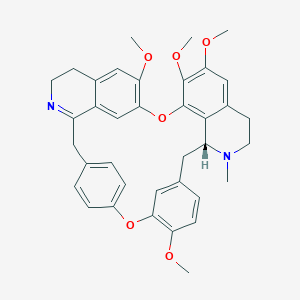
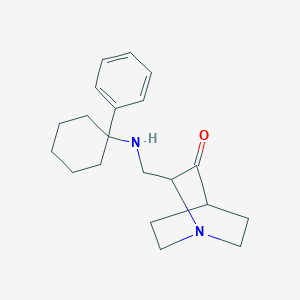
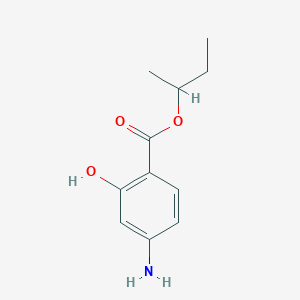
![(1R)-7-(4-Chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-1-(4-hydroxyphenyl)-2-azaspiro[3.5]nonan-3-one](/img/structure/B27423.png)
